CID 73357425

Description

CID 73357425 (referred to as Compound 4 in ) is a fungal secondary metabolite belonging to the chaetogobosin family. Its molecular formula is C₃₁H₃₄N₂O₈, as determined by HRESIMS analysis (m/z 611.2246 [M + H]⁺) . Structurally, it is an epoxidation product of chaetogobosin Vb (Compound 3), featuring an epoxide bridge between C-5 and C-6 instead of a double bond . Key spectroscopic characteristics include:

- NMR Data: Absence of double-bond signals (C-5 and C-6) and presence of epoxide carbons (δC 63.0 and 65.1) .

- Stereochemistry: The (5R,6S) configuration was confirmed via NOESY correlations (Me-11 to H-3/Me-12) and ECD spectral matching . This compound is hypothesized to arise from oxidative modifications of precursor molecules in its biosynthetic pathway .

Properties

InChI |

InChI=1S/C24H52Cl2.C8H18/c1-2-3-4-9-14-19-24(20-15-10-5-7-12-17-22-25)21-16-11-6-8-13-18-23-26;1-3-5-7-8-6-4-2/h24H,2-23,25-26H2,1H3;3-8H2,1-2H3/q+4; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQBKMULQUWBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

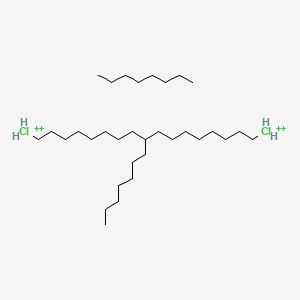

Canonical SMILES |

CCCCCCCC.CCCCCCCC(CCCCCCCC[ClH2+2])CCCCCCCC[ClH2+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H70Cl2+4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, <10% Aqueous solution: Clear liquid; [Tasman MSDS] | |

| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68424-95-3 | |

| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of di-C8-10-alkyldimethylammonium chloride typically involves the quaternization of a neutral amine with an alkyl halide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

Di-C8-10-alkyldimethylammonium chloride undergoes several types of chemical reactions:

Quaternization Reactions: This involves the reaction of a neutral amine with an alkyl halide to form the charged quaternary ammonium cation.

Combustion Reactions: Alkanes in the compound can undergo combustion with oxygen to release carbon dioxide and water vapor.

Common reagents used in these reactions include alkyl halides and oxygen. The major products formed from these reactions are quaternary ammonium cations and combustion products like carbon dioxide and water.

Scientific Research Applications

Di-C8-10-alkyldimethylammonium chloride has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.

Biology: The compound is employed as an antimicrobial agent in biological studies to inhibit the growth of bacteria and other microorganisms.

Medicine: It is used in the formulation of disinfectants and antiseptics for medical applications.

Industry: The compound is utilized in industrial cleaning products, water treatment, and as a preservative in various formulations.

Mechanism of Action

The mechanism of action of di-C8-10-alkyldimethylammonium chloride involves its interaction with microbial cell membranes. The quaternary ammonium cation disrupts the cell membrane integrity, leading to cell lysis and death. This compound targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately resulting in microbial inhibition.

Comparison with Similar Compounds

Research Findings and Implications

- Epoxidation Effects : The C-5/C-6 epoxide in this compound increases polarity compared to Compound 3, as evidenced by NMR chemical shifts (δC 63.0 vs. δC 125–130 for double bonds) .

- Functional Group Impact : The nitro group in Compound 5 enhances electrophilicity, which may influence bioactivity or metabolic stability .

- Stereochemical Significance: NOESY and ECD data (Figure 3 in ) confirm that stereochemical variations (e.g., 5R,6S in this compound) are critical for molecular interactions .

Q & A

How can I formulate a focused research question for studying CID 73357425 that balances specificity and feasibility?

- Methodological Guidance : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . Ensure the question is measurable (e.g., "How does this compound interact with [specific receptor/enzyme] under varying pH conditions?") and avoid overly broad terms like "mechanism" without specifying experimental parameters . Test the question’s clarity by piloting a literature search to verify sufficient primary sources exist .

Q. What methodologies are optimal for initial chemical and biological characterization of this compound?

- Methodological Guidance : Begin with spectroscopic characterization (NMR, IR, mass spectrometry) to confirm compound identity and purity, adhering to IUPAC naming conventions . For biological assays, use dose-response experiments with positive/negative controls (e.g., IC₅₀/EC₅₀ comparisons) and replicate measurements to establish baseline activity . Document all protocols in detail to ensure reproducibility, including equipment specifications and reagent sources .

Q. How should I design a literature review to identify gaps in existing research on this compound?

Q. How can I resolve contradictions between my experimental data and prior literature on this compound’s mechanism of action?

- Methodological Guidance : Conduct triangulation by re-analyzing data using alternative techniques (e.g., computational docking vs. kinetic assays) . Compare experimental conditions (e.g., buffer composition, temperature) with those in conflicting studies . Perform sensitivity analyses to identify variables (e.g., assay incubation time) that disproportionately affect outcomes . Publish negative results to contribute to collective understanding .

Q. What strategies ensure reproducibility in synthesizing and testing this compound across laboratories?

- Methodological Guidance : Provide detailed synthetic protocols in the Supporting Information , including reaction monitoring (TLC/HPLC), purification steps, and spectroscopic validation . Use reference standards for biological assays and share raw data (e.g., NMR spectra, dose-response curves) via repositories like Zenodo . Pre-register methods on platforms like Protocols.io to establish transparency .

Q. How can I optimize experimental parameters for studying this compound’s stability under physiological conditions?

- Methodological Guidance : Design a factorial experiment varying pH, temperature, and solvent composition. Use response surface methodology (RSM) to model degradation kinetics . Validate stability with accelerated aging tests and correlate results with computational predictions (e.g., molecular dynamics simulations) . Report confidence intervals for degradation rates to quantify uncertainty .

Q. What interdisciplinary approaches enhance the study of this compound’s pharmacokinetic properties?

- Methodological Guidance : Combine in silico ADMET predictions (e.g., using SwissADME) with in vitro assays (e.g., Caco-2 permeability) and in vivo pharmacokinetic profiling . Collaborate with computational chemists to refine models and pharmacologists to validate tissue distribution patterns . Use mixed-methods frameworks to integrate qualitative data (e.g., clinical observations) with quantitative metrics .

Data Analysis and Reporting

Q. How should I structure a results section to highlight novel findings about this compound without overinterpreting data?

- Methodological Guidance : Separate observations (e.g., "this compound reduced cell viability by 50% at 10 μM") from interpretations (e.g., "This suggests apoptosis induction"). Use tables to summarize dose-response data and figures to illustrate trends (e.g., time-dependent effects) . Cite conflicting literature in the discussion to contextualize novelty .

Q. What statistical methods are appropriate for analyzing contradictory results in this compound studies?

- Methodological Guidance : Apply meta-analysis to aggregate data from multiple studies, calculating weighted effect sizes and heterogeneity indices (I²) . For internal inconsistencies, use Bayesian inference to assess the probability of hypotheses (e.g., "Compound degradation explains variability") . Report p-values with effect sizes and confidence intervals to avoid misinterpretation .

Ethical and Collaborative Considerations

Q. How do I address ethical concerns when sharing unpublished data on this compound with collaborators?

- Methodological Guidance :

Use material transfer agreements (MTAs) to define data ownership and usage rights. Anonymize sensitive data (e.g., patient-derived samples) and store it in password-protected repositories . Disclose conflicts of interest in publications and acknowledge collaborators’ roles in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.